3-Phenyl-2,4(1H,3H)-quinazolinedione
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione and related compounds involves several chemical reactions, including oxidative expansion and nucleophilic substitution. An unexpected synthesis route has been discovered through the oxidative expansion of the 3-phenylethylimino-2-indolinone ring promoted by sodium borohydride (Quevedo, Vélez, & Pérez-Redondo, 2017). Additionally, one-pot synthesis methods have been developed using anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Molecular Structure Analysis
Molecular structure analysis reveals that 3-Phenyl-2,4(1H,3H)-quinazolinediones exhibit conformational isomerism, with staggered and gauche structures being identified. X-ray crystallography studies have shown the staggered conformation with anti-arrangement of the quinazoline fragment and the phenyl ring (Quevedo, Vélez, & Pérez-Redondo, 2017). These structures are stabilized through hydrogen bonding and other non-covalent interactions, contributing to their molecular stability and reactivity.
Chemical Reactions and Properties
3-Phenyl-2,4(1H,3H)-quinazolinediones participate in a variety of chemical reactions, including cascade cyclization reactions under visible light irradiation, forming phosphorylated quinolino[2,1-b]quinazolinones (Zeng et al., 2022). These reactions are crucial for the synthesis of novel compounds with potential pharmacological activities.
Physical Properties Analysis
The physical properties of 3-Phenyl-2,4(1H,3H)-quinazolinediones, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The conformational isomerism and hydrogen bonding interactions significantly influence these properties, affecting their behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of 3-Phenyl-2,4(1H,3H)-quinazolinediones are defined by their reactivity towards various reagents and conditions. These compounds exhibit a range of activities, including antiviral, cytotoxic, and potential antibacterial activities, depending on their substitution pattern (Sk, Ganguly, Veerasamy, & Jan, 2011). Their reactivity is also influenced by the presence of functional groups, enabling further chemical modifications and applications in medicinal chemistry.
Scientific Research Applications
Vasodilation and Antihypertensive Potential
3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives have shown potential as peripheral vasodilators and antihypertensive agents. A study by Havera and Vidrio (1979) demonstrated that certain derivatives, such as 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, induced potent vasodilation and prolonged decrease in systolic blood pressure in hypertensive rats, surpassing the efficacy of papaverine. This suggests a promising avenue for hypertension treatment (Havera & Vidrio, 1979).
Structural Analysis and Synthesis
The compound has been the subject of structural analysis and synthesis studies. Quevedo et al. (2017) reported the synthesis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones through oxidative expansion, observing staggered and gauche conformational isomers. This work provides insights into the structural intricacies of the compound, which could be vital for understanding its biological activity and potential modifications (Quevedo et al., 2017).
properties
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQNJNLXFVJFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209052 | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2,4(1H,3H)-quinazolinedione | |
CAS RN |
603-23-6 | |
Record name | 3-Phenylquinazoline-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 603-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 603-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLQUINAZOLINE-2,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UPR9JB8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.